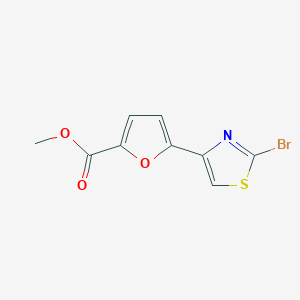
Methyl5-(2-bromothiazol-4-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate is a heterocyclic compound that combines a furan ring with a thiazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate typically involves the reaction of 2-bromothiazole with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives, while reduction can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield various substituted thiazole derivatives.
- Oxidation reactions produce furan-2,5-dicarboxylic acid derivatives.
- Reduction reactions result in dihydrofuran derivatives.
Scientific Research Applications
Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting bacterial infections and other diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom on the thiazole ring enhances its binding affinity to these targets, leading to the inhibition of essential biological processes in microorganisms . The furan ring contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules.
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Investigated for its potential as an antitumor agent.
Uniqueness: Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate stands out due to the presence of both a bromine atom and a thiazole ring, which confer unique reactivity and biological activity
Biological Activity
Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate features a furan ring substituted with a bromothiazole moiety. The presence of these functional groups is significant for its biological interactions. The compound can be represented structurally as follows:
where specific values for x, y, z, and w depend on the detailed molecular formula derived from its synthesis.
Anticancer Properties
Recent studies have highlighted the role of compounds like methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate in inhibiting lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. LOX promotes the cross-linking of collagen and elastin, facilitating tumor growth and metastasis. Inhibitors targeting LOX are being explored as potential cancer therapies, especially for aggressive cancers where current treatments are ineffective .
Table 1: Inhibition Potency Against LOX
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate | TBD | LOX Inhibition |
| β-Aminopropionitrile (BAPN) | 19 | LOX Inhibition |
Anti-inflammatory Activity
Compounds with thiazole and furan derivatives have demonstrated anti-inflammatory properties. Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate may exhibit such effects by modulating inflammatory pathways, potentially through NF-kB activation pathways. Research indicates that modifications in the thiazole ring can enhance anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate can be significantly influenced by its structural components. For example, the presence of bromine enhances lipophilicity, which may improve membrane permeability and bioavailability.
Table 2: Summary of SAR Findings
| Structural Modification | Effect on Activity |
|---|---|
| Bromination at C(5) | Increased potency against LOX |
| Furan ring presence | Enhanced solubility |
Case Studies
- Cancer Metastasis Inhibition : A study involving high-throughput screening identified methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate as a promising candidate against LOX, showing significant inhibition compared to control compounds .
- Inflammation Models : In vitro assays demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C9H6BrNO3S |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
methyl 5-(2-bromo-1,3-thiazol-4-yl)furan-2-carboxylate |
InChI |
InChI=1S/C9H6BrNO3S/c1-13-8(12)7-3-2-6(14-7)5-4-15-9(10)11-5/h2-4H,1H3 |
InChI Key |
QGSUGVAZBICMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















